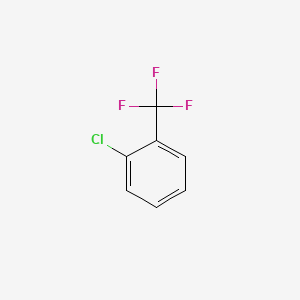

2-Chlorobenzotrifluoride

Description

Significance in Contemporary Organic Synthesis Research

The trifluoromethyl group in 2-chlorobenzotrifluoride (B151601) plays a pivotal role in its reactivity. This powerful electron-withdrawing group activates the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. This property allows for the chlorine atom to be readily replaced by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives. starskychemical.com This reactivity profile makes it a valuable reagent in the construction of complex molecular architectures. chemimpex.com

Furthermore, this compound is utilized as a solvent in certain chemical reactions and processes. starskychemical.com Its ability to dissolve various organic compounds makes it suitable for specific applications in organic synthesis and the formulation of coatings and adhesives. starskychemical.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 88-16-4 |

| Molecular Formula | C7H4ClF3 |

| Molecular Weight | 180.55 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 152 °C |

| Melting Point | -7.4 °C |

| Density | 1.379 g/mL at 25 °C |

| Solubility in Water | <0.1 g/100 mL at 19.5 °C |

| Refractive Index | n20/D 1.456 |

| Sources: chemimpex.cominnospk.comstarskychemical.comsigmaaldrich.com |

Multidisciplinary Research Contexts and Applications

The utility of this compound extends across multiple scientific disciplines, highlighting its broad impact on technological and medical advancements.

Pharmaceutical Industry: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com It is particularly valuable in the development of drugs requiring precise fluorination to enhance their biological activity, efficacy, and stability. chemimpex.comgoogle.com For example, it is used in the synthesis of intermediates for various medicinal compounds, including antibiotics, anti-inflammatory agents, and antiviral drugs. google.com It has also been used as a coupling agent in the spectrophotometric determination of salbutamol (B1663637) sulfate (B86663).

Agrochemical Industry: In the agricultural sector, this compound is a critical component in the production of a range of agrochemicals. guidechem.comgoogle.com It serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides. google.com The trifluoromethyl group is known to enhance the potency and stability of these agricultural products. google.com A notable application is in the synthesis of the potent rodenticide, Bromethalin. innospk.com

Materials Science: The properties of this compound make it suitable for the formulation of high-performance materials. chemimpex.com It is employed in the creation of specialty coatings, polymers, and adhesives where chemical resistance and thermal stability are crucial. chemimpex.com As a fluorinated aromatic compound, it is also used in research and development of new materials. starskychemical.com

Other Industrial Applications: this compound also serves as an intermediate in the manufacturing of dyes and pigments, contributing to the creation of vibrant and stable colors for the textile and coatings industries. guidechem.comgoogle.com Additionally, it has been used as a dielectric fluid. guidechem.com

Table 2: Applications of this compound

| Industry | Application |

| Pharmaceuticals | Intermediate for APIs (e.g., antibiotics, anti-inflammatories, antivirals), Coupling agent |

| Agrochemicals | Intermediate for herbicides, insecticides, fungicides (e.g., Bromethalin) |

| Materials Science | Formulation of specialty coatings, polymers, adhesives, Development of new materials |

| Other Industries | Intermediate for dyes and pigments, Dielectric fluid |

| Sources: chemimpex.comguidechem.cominnospk.comgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRVQOKCSKDWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024774 | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-16-4, 52181-51-8 | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2SO8M97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of 2 Chlorobenzotrifluoride

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chlorobenzotrifluoride (B151601) (CAS No. 88-16-4), chemically named 1-Chloro-2-(trifluoromethyl)benzene, is a fluorinated organic compound that functions as a pivotal intermediate in the synthesis of complex molecules. sigmaaldrich.com Its significance in the chemical industry stems from its unique structure, which features both a chlorine atom and a trifluoromethyl group attached to a benzene (B151609) ring. This combination provides specific points of reactivity and imparts desirable properties to downstream products. The compound is a key building block primarily in the production of high-value chemicals, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. The trifluoromethyl moiety is particularly valued as it can enhance the metabolic stability and biological activity of the final molecules.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Within the pharmaceutical industry, this compound serves as a foundational starting material for a variety of chemical intermediates. These intermediates are then transformed through multi-step synthetic pathways into APIs. The distinct reactivity of the this compound molecule allows for precise and controlled chemical modifications, such as nitration, reduction, and coupling reactions, which are essential for constructing the complex molecular frameworks of modern therapeutic agents.

A critical derivative in pharmaceutical synthesis is 5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline. ebi.ac.uk This compound is a vital intermediate for several APIs. The industrial synthesis of such aminobenzotrifluorides typically follows a standard two-step chemical sequence: electrophilic nitration followed by catalytic reduction. For example, a common route to produce the related isomer, 2-amino-5-chlorobenzotrifluoride, begins with m-chlorobenzotrifluoride. google.com This starting material first undergoes nitration to introduce a nitro group (–NO₂) onto the aromatic ring. In the subsequent step, the resulting nitro-intermediate is subjected to a reduction process, which converts the nitro group into a primary amino group (–NH₂), yielding the desired aminobenzotrifluoride product. google.comgoogle.com

A specific example of the reduction step is the hydrogenation of 2-nitro-5-chlorobenzotrifluoride, which is performed in an alcohol-based solvent using a modified Raney nickel catalyst under hydrogen pressure to generate 2-amino-5-chlorobenzotrifluoride. google.com This nitration-reduction sequence is a fundamental and widely applied strategy for converting chlorobenzotrifluorides into valuable amino derivatives essential for further pharmaceutical synthesis.

Table 1: Key Intermediates and Derivatives| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| This compound | 88-16-4 | C₇H₄ClF₃ | Starting intermediate |

| 5-Amino-2-chlorobenzotrifluoride | 320-51-4 | C₇H₅ClF₃N | Pharmaceutical intermediate |

| 2-Nitro-5-chlorobenzotrifluoride | 393-35-1 | C₇H₃ClF₃NO₂ | Intermediate for reduction |

5-Amino-2-chlorobenzotrifluoride stands out as an indispensable building block for the synthesis of Sorafenib, a multi-kinase inhibitor drug widely used in oncology. In the established synthetic route for Sorafenib, the amino group of 5-amino-2-chlorobenzotrifluoride is chemically transformed into a highly reactive isocyanate intermediate (–N=C=O). This isocyanate is then coupled with another key molecular fragment, 4-(4-aminophenoxy)-N-methylpicolinamide. This reaction forms the critical urea linkage that defines the core structure of the Sorafenib molecule. The purity of the 5-amino-2-chlorobenzotrifluoride intermediate is of utmost importance, as it directly impacts the quality, safety, and efficacy of the final API.

The utility of this compound extends to the creation of derivatives with potential applications as anti-inflammatory and analgesic agents. For instance, a compound derived from a 2-chlorobenzoyl precursor, salicylaldehyde 2-chlorobenzoyl hydrazone (H₂LASSBio-466), has been investigated for its pharmacological effects. nih.gov In preclinical animal studies, this compound and its metal complexes demonstrated significant inhibition of acetic acid-induced writhing, a standard model for assessing peripheral analgesic (anti-nociceptive) activity. nih.gov Additionally, these compounds exhibited a potent anti-inflammatory profile, showing an ability to inhibit zymosan-induced peritonitis with efficacy comparable or superior to the well-known anti-inflammatory drug indomethacin. nih.gov These findings underscore the potential of the chlorobenzoyl scaffold, which can be derived from this compound, in the discovery of novel anti-inflammatory and analgesic drug candidates. nih.gov The incorporation of fluorine-containing moieties is a recognized strategy in medicinal chemistry for enhancing the potency and pharmacokinetic properties of anti-inflammatory drugs. nih.govnih.govresearchgate.net

Table 2: Bioactivity of a 2-Chlorobenzoyl Derivative| Compound | Activity Studied | Model | Result |

|---|---|---|---|

| Salicylaldehyde 2-chlorobenzoyl hydrazone | Analgesic (Anti-nociceptive) | Acetic acid-induced writhing | Significant inhibition |

| Salicylaldehyde 2-chlorobenzoyl hydrazone | Anti-inflammatory | Zymosan-induced peritonitis | Inhibition comparable to indomethacin |

This compound is a precursor for intermediates used in drugs that target critical diseases, including cancer and cardiovascular disorders. Its role in oncology is firmly established through its derivative's use in the synthesis of the anticancer drug Sorafenib, as discussed previously. The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, and the chlorobenzotrifluoride framework provides a robust and reliable method for incorporating this functional group into complex molecules designed to combat various forms of cancer. scirp.org While its application in the synthesis of cardiovascular drugs is not as extensively detailed in available literature, the strategic use of fluorinated intermediates is a common approach in cardiovascular drug discovery to improve properties such as metabolic stability and bioavailability. nih.govlibretexts.org This suggests a potential, albeit less explored, role for this compound derivatives in this therapeutic area.

Precursor for Agrochemical Synthesis

Beyond its pharmaceutical applications, this compound and its isomers are valuable intermediates in the agrochemical sector, especially in the production of herbicides. googleapis.comepo.org The molecular structures of many modern herbicides are based on chlorinated and trifluoromethylated benzene rings.

Specific synthetic processes have been developed to produce various chlorobenzotrifluoride compounds from nitrobenzotrifluoride precursors, which are themselves key intermediates for agricultural products. epo.org For example, 4-chloro-3-nitrobenzotrifluoride can be chemically converted into 3,4-dichlorobenzotrifluoride via a chlorination reaction. epo.org Such multi-substituted benzotrifluorides form the core scaffold of numerous effective herbicides. The synthesis pathways for a wide range of trifluoromethyl-containing pesticides depend on the precise substitution patterns made possible by using intermediates like this compound and its related isomers. nih.gov

Synthesis of Herbicides and Insecticides

This compound, and its isomers, serve as crucial intermediates in the synthesis of a variety of agrochemicals. nih.govboulingchem.com The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring imparts unique reactivity, making it a valuable building block for complex agricultural chemicals. nih.gov It is a key component in the production of certain fluorine-containing pesticides, herbicides, and insecticides. atamanchemicals.comatamanchemicals.com For instance, the related compound p-chlorobenzotrifluoride is a known precursor for herbicides with a diphenyl ether structure, such as fluorodifen and acifluorfen, as well as the insecticide fluvalinate. atamanchemicals.com The compound's structure is integral to developing more targeted and efficient crop protection agents. nih.gov

Development of Fungicides

In the agricultural sector, chlorobenzotrifluoride isomers are utilized to produce fluorine-containing fungicides. atamanchemicals.com While specific pathways originating directly from this compound are part of proprietary industrial processes, the broader class of benzimidazole derivatives showcases the importance of chlorinated aromatic structures in developing new fungicides. For example, research into 2-chloromethyl-1H-benzimidazole derivatives has led to the identification of compounds with significant antifungal properties against various phytopathogens. nih.gov Studies on these related structures indicate that the strategic placement of chlorine atoms on the benzene ring can enhance antifungal activity, highlighting the potential of chlorinated building blocks like this compound in the development of novel fungicidal agents. nih.gov

Formation of Pesticidal Intermediates

A significant application of chlorobenzotrifluoride derivatives is their conversion into other key chemical intermediates for pesticide synthesis. One notable transformation is the reductive dechlorination of 4-chloro-3-nitrobenzotrifluoride. Using a reducing agent such as sodium borohydride in the presence of diglyme or triglyme at elevated temperatures, this compound can be converted to 3-aminobenzotrifluoride. This resulting amine is a valuable precursor in the synthesis of various fine chemicals and pharmaceuticals, demonstrating how functional group manipulation on the chlorobenzotrifluoride scaffold is a key step in producing valuable molecules for the agrochemical industry.

Role in Dye and Pigment Intermediate Synthesis

This compound is an important intermediate in the manufacture of dyes and pigments. nih.govboulingchem.com Its unique chemical structure, featuring the trifluoromethyl group, contributes to the properties of the final dye products. boulingchem.com When incorporated into dye molecules, this moiety can enhance brightness and lightfastness, leading to the creation of specialty dyestuffs with superior performance characteristics. boulingchem.comatamanchemicals.com The compound serves as a foundational raw material for synthesizing a number of important dyes used across various industries. atamanchemicals.com

Utility in Specialty Chemical Production

Beyond agrochemicals and dyes, this compound is a versatile intermediate in the broader specialty chemical industry. nih.gov Its distinct properties are leveraged in the formulation of high-performance materials. For example, it is used in the creation of specialty coatings, adhesives, and polymers where enhanced chemical resistance and thermal stability are required. nih.gov The trifluoromethyl group contributes to the durability of these materials. nih.gov Furthermore, this compound can act as a monomer or an auxiliary agent in polymerization reactions, integrating into the polymer backbone to impart unique properties such as improved heat and chemical corrosion resistance, making it suitable for high-end applications in the aerospace and electronics industries.

Functional Group Transformations and Derivatization Strategies

Replacement of Aromatic Nitro Groups by Chlorine

A key chemical strategy for synthesizing polychlorinated benzotrifluoride (B45747) derivatives involves the direct replacement of aromatic nitro groups with chlorine. This transformation is particularly useful for producing compounds that serve as intermediates for agricultural products like herbicides. epo.org The process typically involves treating a nitrobenzotrifluoride compound with molecular chlorine in the presence of a catalyst system. epo.org

This catalyst system often comprises a Friedel-Crafts type catalyst, such as ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃), and a sulfur compound, like sulfur monochloride. epo.org The reaction is generally conducted in the liquid phase at elevated temperatures, which can range from 118°C to over 200°C, depending on the specific substrate and desired product. epo.org

For example, the conversion of 4-chloro-3-nitrobenzotrifluoride to 3,4-dichlorobenzotrifluoride is achieved through this method. Research has shown that conducting this substitution reaction in the substantial absence of water can significantly improve the yield of the desired chlorinated product.

A documented experiment details the process of passing chlorine gas through a heated mixture of 4-chloro-3-nitrobenzotrifluoride, sulfur monochloride, and ferric chloride. The reaction progress and product distribution are highly dependent on temperature and reaction time.

Table 1: Experimental Data for the Chlorination of 4-chloro-3-nitrobenzotrifluoride

| Parameter | Value |

|---|---|

| Starting Material | 4-chloro-3-nitrobenzotrifluoride |

| Catalysts | Ferric chloride, Sulphur monochloride |

| Reagent | Chlorine gas |

| Temperature Profile | 118-120°C (6.5 hrs), 133-137°C (4 hrs), 152-156°C (remaining time) |

| Total Reaction Time | 13.5 hours |

| Product: 3,4-dichlorobenzotrifluoride | 8.2% |

| By-product: 3,4-dichloro-5-nitrobenzotrifluoride | 1.6% |

| Unreacted Starting Material | 90.1% |

This table summarizes the results from a specific laboratory synthesis aimed at replacing a nitro group with a chlorine atom on a benzotrifluoride derivative. Data sourced from patent information. epo.org

This process illustrates a critical derivatization strategy, enabling the synthesis of a range of polychlorinated benzotrifluorides from readily available nitroaromatic precursors. epo.org

Reaction with Methylsulfinyl Carbanions

The reaction of chlorobenzotrifluorides with methylsulfinyl carbanion (dimsyl anion) represents a method for carbon-carbon bond formation at the aromatic ring. A study on the reaction of p-chlorobenzotrifluoride with sodium methylsulfinyl carbanion demonstrated the formation of 5-chloro-2-ethynylbenzyl methyl sulfoxide. acs.org This outcome suggests a complex reaction pathway. While the direct substitution of the chlorine atom might be expected, the reaction proceeds differently, leading to a product with both a methyl sulfoxide group and an ethynyl group attached to the benzene ring. acs.org This specific reaction provides insight into the potential reactivity of the 2-chloro isomer, which could undergo analogous transformations, although the specific substitution pattern would be influenced by the ortho position of the chlorine atom.

Nitration of Chlorobenzotrifluorides

Nitration is a common electrophilic aromatic substitution reaction performed on chlorobenzotrifluorides to produce nitro-substituted derivatives, which are valuable intermediates in the synthesis of agrochemicals and other fine chemicals. googleapis.comacs.orggoogle.com The reaction typically involves treating the chlorobenzotrifluoride substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acids"). acs.org

The trifluoromethyl group is deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. Their combined influence directs the incoming nitro group. For instance, the nitration of 4-chlorobenzotrifluoride (B24415) primarily yields 4-chloro-3-nitrobenzotrifluoride. google.com Further nitration of this mono-nitro compound can be achieved under more forcing conditions to produce 4-chloro-3,5-dinitrobenzotrifluoride. google.com A cyclic, two-stage process has been developed for this dinitration, where the first stage uses a mixture of nitric acid, sulfur trioxide, and sulfuric acid to convert 4-chlorobenzotrifluoride to the mononitro compound. google.com

The nitration of 2,4-dichlorobenzotrifluoride with mixed acids has also been investigated as a potentially hazardous runaway reaction, highlighting the exothermic nature of these processes which requires careful thermal management. acs.org The final product of this reaction is 2,4-dichloro-5-nitrobenzotrifluoride. acs.org

Table 3: Nitration of Chlorobenzotrifluoride Derivatives

| Starting Material | Nitrating Agent | Product(s) | Reference |

|---|---|---|---|

| 4-Chlorobenzotrifluoride | Mixed Acids (HNO₃/H₂SO₄) | 4-Chloro-3-nitrobenzotrifluoride | google.com |

| 4-Chloro-3-nitrobenzotrifluoride | Mixed Acids (HNO₃/H₂SO₄/SO₃) | 4-Chloro-3,5-dinitrobenzotrifluoride | google.com |

| 2,4-Dichlorobenzotrifluoride | Mixed Acids (HNO₃/H₂SO₄) | 2,4-Dichloro-5-nitrobenzotrifluoride | acs.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for chlorobenzotrifluoride and its derivatives. A significant focus has been on reducing waste and avoiding the use of hazardous reagents, particularly in nitration reactions.

A notable green chemistry approach involves replacing the large quantities of concentrated sulfuric acid typically used in nitration with a recyclable catalyst. google.com A novel method for the nitration of p-chlorobenzotrifluoride utilizes a heteropolyacid ionic liquid as the catalyst with nitric acid as the nitrating agent. google.com This method has several advantages:

Elimination of Sulfuric Acid: It avoids the use of corrosive concentrated sulfuric acid, which is a major source of acidic waste in traditional nitration processes.

Catalyst Recyclability: The ionic liquid catalyst is stable to water, is not deactivated, and can be easily separated from the product layer and recycled for subsequent batches.

High Activity: The heteropolyacid anion provides high catalytic activity, allowing for smaller quantities of catalyst to be used. google.com

This use of an ionic liquid catalyst represents an environmentally friendly nitration process with potential for industrial application. google.com Another approach that aligns with green chemistry principles is the optimization of reaction conditions to improve catalyst efficiency and reduce waste. For example, in the chlorination process to synthesize p-chlorobenzotrifluoride, adding the catalyst in batches has been shown to improve its service efficiency, which in turn reduces the generation of by-products and exhaust gas emissions. google.com

Advanced Chemical Reactions and Mechanistic Studies of 2 Chlorobenzotrifluoride

Reactivity Governed by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring in 2-chlorobenzotrifluoride (B151601). nih.gov This influence is primarily due to the high electronegativity of the fluorine atoms, which alters the electron density of the benzene (B151609) ring and dictates the course of substitution reactions. study.comyoutube.com

Influence on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the trifluoromethyl group is strongly deactivating and meta-directing. study.comdoubtnut.com The potent electron-withdrawing nature of the -CF3 group reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comboulingchem.com This deactivation is a hallmark of the -CF3 substituent. doubtnut.com

The directing effect of the -CF3 group can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When an electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the -CF3 group. This is a highly destabilized arrangement due to the adjacent electron-withdrawing substituent. study.comyoutube.com

Key Effects of the -CF3 Group in Electrophilic Aromatic Substitution:

| Feature | Description |

| Reactivity | Deactivating |

| Directing Effect | Meta-directing |

| Mechanism | The electron-withdrawing nature of the -CF3 group destabilizes the carbocation intermediates formed during ortho and para attack, making meta attack the more favorable pathway. |

Influence on Nucleophilic Aromatic Substitution

In contrast to its deactivating role in EAS, the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction requires the presence of a good leaving group (in this case, the chlorine atom) and strong electron-withdrawing groups positioned ortho or para to the leaving group.

While this compound has the -CF3 group ortho to the chlorine, which is an activating position, the reaction is not as facile as in compounds with multiple, strongly activating groups like nitro groups. The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing -CF3 group helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.

The effectiveness of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com

Oxidative Reactions and Atmospheric Chemistry

This compound is a volatile organic compound (VOC), and its fate in the atmosphere is primarily determined by its reactions with oxidative species.

Kinetics and Mechanisms of Hydroxyl Radical Reactions

The primary removal process for many VOCs in the troposphere is reaction with the hydroxyl (OH) radical. noaa.gov For aromatic compounds like this compound, the reaction with OH radicals can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom. The addition pathway is typically dominant for substituted benzenes. nih.gov

Kinetic studies on the related compound, 4-chlorobenzotrifluoride (B24415) (p-PCBTF), have shown a non-Arrhenius temperature dependence for its reaction with OH radicals. acs.org At lower temperatures (275–385 K), the reaction exhibits a negative temperature dependence, which is characteristic of a mechanism involving the formation of a pre-reactive complex that can then form a stabilized adduct. At higher temperatures (470–950 K), the reaction shows a positive temperature dependence, suggesting a more direct abstraction or addition mechanism becomes more significant. acs.org

Rate Coefficients for the Reaction of OH with 4-Chlorobenzotrifluoride:

| Temperature Range (K) | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | k(298 K) (cm³ molecule⁻¹ s⁻¹) |

| 275–385 | (1.50 ± 0.15) × 10⁻¹⁴ exp((705 ± 30)/T) | (1.63 ± 0.03) × 10⁻¹³ |

| 470–950 | (5.42 ± 0.40) × 10⁻¹² exp(−(2507 ± 45) /T) | - |

Data for 4-chlorobenzotrifluoride from The Journal of Physical Chemistry A. acs.org

The reaction mechanism for this compound is expected to be similar, with the OH radical adding to the aromatic ring to form an initial adduct.

Kinetics and Mechanisms of Chlorine Atom Gas-Phase Reactions

In certain environments, such as the marine boundary layer, reactions with chlorine (Cl) atoms can also be a significant atmospheric sink for VOCs. rsc.org Chlorine atom reactions with aromatic compounds generally proceed via addition to the double bonds of the ring. confex.com

A study on 4-chlorobenzotrifluoride determined the rate coefficient for its reaction with Cl atoms at 298 K using a relative rate technique. acs.org

Rate Coefficient for the Reaction of Cl with 4-Chlorobenzotrifluoride at 298 K:

| Compound | Rate Coefficient (k₂) (cm³ molecule⁻¹ s⁻¹) |

| 4-Chlorobenzotrifluoride | (7.8 ± 2) × 10⁻¹⁶ |

Data for 4-chlorobenzotrifluoride from The Journal of Physical Chemistry A. acs.org

The reaction of chlorine atoms with this compound is anticipated to follow a similar addition mechanism.

Atmospheric Oxidation Products and Pathways

The initial reaction of this compound with OH radicals leads to the formation of a chlorobenzotrifluoride-OH adduct. nih.gov In the presence of atmospheric oxygen (O₂), this adduct will undergo further reactions. nih.gov The subsequent pathways can lead to the formation of various oxidation products.

For the related compound p-chlorobenzotrifluoride, it is estimated that its reaction with hydroxyl radicals leads to the formation of 2-chloro-5-trifluoromethylphenol as a major product. wikipedia.org Following the initial OH addition to the aromatic ring of this compound, the resulting adduct reacts with O₂. This can lead to the formation of phenolic compounds and other ring-opened products. The specific isomers formed will depend on the initial position of the OH attack. The atmospheric degradation of these primary products will continue, eventually leading to smaller, more oxidized fragments and ultimately to CO₂, HF, and HCl.

Photochemical Reactions and Degradation Mechanisms

The photochemical behavior of this compound is of significant interest due to its environmental persistence and the potential for transformation into other compounds under the influence of sunlight. The primary photochemical processes involve the cleavage of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, as well as reactions involving the trifluoromethyl group.

In aqueous environments, the direct photolysis of this compound is initiated by the absorption of ultraviolet (UV) radiation. This process can lead to the homolytic cleavage of the C-Cl bond, which is generally weaker than the C-F bonds and the bonds within the aromatic ring. This homolysis results in the formation of a 2-(trifluoromethyl)phenyl radical and a chlorine radical.

The trifluoromethyl (-CF3) group is known for its high stability. However, under certain photochemical conditions, it can undergo hydrolysis. The light-mediated hydrolysis of the trifluoromethyl group is significantly influenced by the substituents on the benzotrifluoride (B45747) compounds. This photoreaction can lead to the formation of a carboxylic acid group (-COOH) at the position of the trifluoromethyl group, producing 2-chlorobenzoic acid. This process involves the sequential replacement of fluorine atoms with hydroxyl groups, which is often facilitated by the excited state of the molecule. Studies on various benzotrifluoride derivatives have shown that both the absorbance properties and the defluorination quantum yields are affected by the nature and position of other substituents on the aromatic ring.

The phototransformation of this compound in aqueous solutions can proceed through several pathways, including dechlorination and hydrolysis of the trifluoromethyl group, as mentioned above. The presence of other substances in the water, such as natural organic matter, can act as photosensitizers, potentially accelerating the degradation process.

In surfactant solutions, the photochemical behavior can be altered due to the partitioning of the hydrophobic this compound into the micellar phase. Micelles can provide a different microenvironment that can either enhance or inhibit photodegradation. For some chlorinated aromatic compounds, the presence of surfactants has been shown to increase the rate of photodechlorination. This "micellar effect" can be attributed to several factors, including the increased local concentration of the substrate and the altered properties of the excited state within the micelle. The specific effects would depend on the nature of the surfactant (anionic, cationic, or non-ionic) and its concentration relative to the critical micelle concentration (CMC).

Table 1: Potential Phototransformation Products of this compound

| Precursor | Transformation Process | Potential Product(s) |

|---|---|---|

| This compound | Photodechlorination | Benzotrifluoride |

| This compound | Photoinduced Hydrolysis of -CF3 | 2-Chlorobenzoic acid |

This table presents potential products based on known photochemical reactions of similar compounds.

The efficiency of the photodegradation of this compound, particularly the reductive dechlorination pathway, can be significantly influenced by the presence of hydrogen atom donors. Following the initial homolytic cleavage of the C-Cl bond to form a 2-(trifluoromethyl)phenyl radical, this radical needs to be stabilized to complete the degradation process. Hydrogen atom donors serve this purpose by providing a hydrogen atom to the radical, resulting in the formation of the dechlorinated product, benzotrifluoride, and a new radical derived from the donor.

Reactions in Aqueous Solutions

Beyond direct photolysis, this compound can be degraded in aqueous solutions through reactions with photochemically or chemically generated reactive species, such as sulfate (B86663) radicals. These reactions are central to advanced oxidation processes (AOPs) used for water treatment.

The sulfate radical (SO₄˙⁻) is a strong oxidant that can be generated by the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using heat, UV light, or transition metals. The sulfate radical reacts with aromatic compounds primarily through electron transfer, forming a radical cation.

For this compound, the reaction with the sulfate radical would likely proceed via an initial electron transfer from the aromatic ring to the SO₄˙⁻. The resulting radical cation can then undergo further reactions, such as nucleophilic attack by water, leading to the formation of hydroxylated products. Another possible pathway is the cleavage of the C-Cl bond from the radical cation. The reactivity of aromatic compounds with sulfate radicals is influenced by the nature of the substituents on the ring; electron-donating groups generally increase the reaction rate, while electron-withdrawing groups, such as the trifluoromethyl group, tend to decrease it.

Table 2: General Reactivity of Sulfate Radicals with Aromatic Compounds

| Reaction Type | Description |

|---|---|

| Electron Transfer | SO₄˙⁻ accepts an electron from the aromatic ring to form a radical cation. |

| Hydrogen Abstraction | SO₄˙⁻ abstracts a hydrogen atom from an alkyl side chain (less common for the aromatic ring itself). |

This table provides a general overview of sulfate radical reactivity, and the specific pathway for this compound may vary.

Electron Transfer and Addition-Elimination Mechanisms

Specific research detailing the electron transfer and addition-elimination mechanisms involving this compound is not readily found in the surveyed literature. General principles of nucleophilic aromatic substitution suggest that the electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the aromatic ring, but specific studies on this compound are not available.

Hydrolysis of Intermediate Radical Cations

Detailed experimental studies on the formation and subsequent hydrolysis of intermediate radical cations of this compound could not be located in the available research. While radical cations are known intermediates in various photochemical and electrochemical reactions, specific data on their hydrolysis pathways for this compound are absent.

Thermal Stability and Reactivity under Various Conditions

This compound is a compound that demonstrates notable thermal stability under standard conditions, making it suitable for various industrial applications where resistance to degradation is crucial. chemimpex.com However, its stability is highly dependent on the specific environmental conditions, and it exhibits distinct reactivity with certain classes of chemicals.

The compound is generally stable if used and stored according to specifications. cpachem.com It is a flammable liquid and vapor, with a flash point of approximately 57.5-59°C and an ignition temperature of 650°C. cpachem.comchemicalbook.com For storage, it is recommended to keep the compound in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources. boulingchem.comechemi.com

Heating this compound to the point of decomposition results in the emission of toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride (B91410), and potentially other organic fluorides, as well as carbon monoxide and carbon dioxide. noaa.gov This thermal decomposition underscores the need for careful temperature control when handling the substance.

The reactivity of this compound is most pronounced in the presence of strong oxidizing agents and strong bases. It is considered incompatible with substances such as perchlorates, peroxides, permanganates, chlorates, and nitrates. boulingchem.com Reactions with strong oxidizing materials can be vigorous. noaa.gov Similarly, contact with strong bases should be avoided to prevent potentially uncontrollable chemical reactions. boulingchem.comchemicalbook.com

Below is a data table summarizing the stability and reactivity profile of this compound.

| Parameter | Data |

| Thermal Stability | Stable under normal conditions; decomposition occurs at high temperatures. cpachem.com |

| Flash Point | 57.5 - 59 °C chemicalbook.com |

| Ignition Temperature | 650 °C cpachem.com |

| Hazardous Decomposition | Upon heating to decomposition, emits toxic fumes of hydrogen fluoride and hydrogen chloride. noaa.gov |

| Incompatible Materials | Strong oxidizing agents (e.g., permanganates, dichromates) and strong bases. noaa.govchemicalbook.com |

| Conditions to Avoid | Heat, flames, sparks, and direct sunlight. noaa.gov |

Applications in Functional Materials and Advanced Technologies

Development of High-Performance Polymeric Materials

The distinct chemical structure of 2-chlorobenzotrifluoride (B151601) makes it a valuable precursor for monomers used in the synthesis of high-performance polymers. These materials are sought after in industries where durability, chemical resistance, and stability under extreme conditions are required. chemimpex.com

A significant application of this compound is in the synthesis of fluorinated diamine chain extenders, which are then incorporated into polyurethane (PU) chains to create fluorinated polyurethane elastomers (FPUs). mdpi.com For instance, this compound is a key raw material in the multi-step synthesis of novel aromatic diamines like bis[4-(4-amino-2-trifluoromethyloxyphenyl)phenyl]propane (BAFPP). mdpi.com During the polyurethane synthesis, these specialized diamine chain extenders react with diisocyanates to form the hard segments of the polymer, systematically introducing trifluoromethyl (—CF₃) groups into the polymer backbone. nih.gov This incorporation fundamentally alters the material's properties.

The introduction of trifluoromethyl groups derived from this compound significantly lowers the surface energy of the resulting polyurethane elastomers. This is due to the strong electronegativity and low polarizability of the fluorine atoms. Research has demonstrated a direct correlation between the content of the fluorinated chain extender and the hydrophobicity of the polymer surface. In a study on a series of FPUs synthesized with varying amounts of the BAFPP chain extender, a notable increase in the water contact angle and a decrease in water absorption were observed as the fluorine content rose. mdpi.com This enhancement in hydrophobicity makes these materials highly resistant to water and moisture, a critical attribute for applications in harsh environments. mdpi.com

Table 1: Effect of Fluorinated Chain Extender (BAFPP) Content on FPU Properties

| Fluorine Content (wt%) | Water Contact Angle (°) | Water Absorption (%) |

|---|---|---|

| 0 | 67.3 | 3.0 |

| 4.3 | 78.5 | 2.6 |

| 8.6 | 86.2 | 2.2 |

Data sourced from research on FPUs synthesized using a this compound derivative. mdpi.com

The presence of both chlorine and fluorine atoms, introduced via the this compound precursor, imparts inherent flame-retardant characteristics to the polyurethane. nih.gov Halogenated compounds are well-known flame retardants that function primarily in the gas phase during combustion. quimidroga.com When the polymer is heated, the C-Cl and C-F bonds break, releasing halogen radicals. These radicals act as scavengers, interrupting the exothermic radical chain reactions of combustion in the flame, thus inhibiting its propagation. nih.gov While standard polyurethanes are highly flammable, with a Limiting Oxygen Index (LOI) typically around 19-20%, the incorporation of halogenated monomers can significantly increase this value, making the material less likely to sustain a flame. researchgate.netresearchgate.netspecialchem.com

This compound serves as an intermediate in the formulation of specialty polymers used for high-performance coatings and adhesives. chemimpex.com The incorporation of the trifluoromethyl group into the polymer matrix for these applications results in coatings with low surface energy, excellent chemical resistance, and enhanced durability. These properties are paramount in protective coatings for industrial, automotive, and aerospace applications where resistance to chemicals, weathering, and thermal stress is required. chemimpex.comatamanchemicals.com In adhesives, these fluorinated polymers provide strong, durable bonds that can withstand harsh environmental conditions.

Synthesis of Fluorinated Polyurethane Elastomers

Role in Electronic Materials and Optoelectronics

This compound is a key starting material for the synthesis of monomers used in high-performance polymers for the electronics and optoelectronics industries. Its most notable application is in the production of fluorinated polyimides, which are valued for their exceptional thermal stability, low dielectric constant, and optical clarity. chemicalbook.comopenresearchlibrary.org

A crucial monomer derived from this compound is 2,2'-Bis(trifluoromethyl)benzidine (TFMB). chemicalbook.com The synthesis involves a coupling reaction of the Grignard reagent derived from this compound. chemicalbook.com TFMB is then polymerized with various dianhydrides to produce a range of fluorinated polyimides with tailored properties. openresearchlibrary.orgresearchgate.net

The incorporation of the bulky and rigid TFMB monomer, with its two —CF₃ groups, disrupts the polymer chain packing and hinders the formation of intermolecular charge-transfer complexes. This structural modification leads to polyimide films that are highly transparent and nearly colorless, a stark contrast to traditional polyimides which are often yellow or brown. ossila.com These properties, combined with outstanding thermal and dimensional stability, make these materials ideal for various high-tech applications. chemicalbook.comopenresearchlibrary.org

Key applications for these this compound-derived polyimides include:

Flexible Display Substrates: Their optical clarity, flexibility, and ability to withstand high processing temperatures make them a superior alternative to glass in flexible organic light-emitting diode (OLED) displays. nih.govnih.gov

Optical Films: Used as transparent films and coatings in various optical devices where thermal stability and specific optical properties are required. mdpi.com

Dielectric Materials: Their low dielectric constant and low dissipation factor at high frequencies are critical for their use as substrate materials in next-generation flexible printed circuit boards (PCBs), helping to minimize signal delay and cross-talk in high-speed electronic devices. chemicalbook.com

Table 2: Properties of a Polyimide Film Synthesized from TFMB

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 345–366 °C |

| 5% Weight Loss Temperature (TGA, N₂) | 535–605 °C |

| Tensile Strength | 92–145 MPa |

| Optical Transparency (@ 550 nm) | Up to 90% |

| Dielectric Constant (@ 10 GHz) | ~2.6 - 2.8 |

Data compiled from research on polyimides derived from 2,2'-Bis(trifluoromethyl)benzidine (TFMB). chemicalbook.comopenresearchlibrary.orgresearchgate.net

Precursor for Fluorinated Polymers with Tailored Electronic Properties

This compound serves as a valuable precursor, either as a monomer or an auxiliary agent, in the synthesis of specialized fluorinated polymers. atamanchemicals.com These polymers are often developed for high-end applications in fields such as electronics and aerospace, where materials with specific, reliable performance characteristics are essential. atamanchemicals.com

The incorporation of the trifluoromethyl (-CF3) group from this compound into a polymer backbone is a key strategy for tailoring the material's electronic and physical properties. sci-hub.se Fluoropolymers, in general, are noted for a range of desirable characteristics that stem from the high electronegativity and stability of the carbon-fluorine bond. researchgate.net These properties include:

Thermal Stability: The strength of C-F bonds imparts exceptional resistance to high temperatures. researchgate.net

Chemical Inertness: Fluorinated segments in a polymer chain provide robust resistance to chemical attack and degradation. researchgate.net

Low Dielectric Constant: Fluoropolymers are known for their low permittivity and low dissipation factor, making them excellent electrical insulators. sci-hub.se

Hydrophobicity: The presence of fluorine atoms leads to low surface energy and water repellency.

By integrating this compound into polymer structures, chemists can impart these fluoropolymer characteristics to create materials with precisely controlled electronic properties suitable for advanced technological applications. atamanchemicals.comsci-hub.se

Use as a Dielectric Fluid

This compound is utilized as a dielectric fluid, a role for which its chemical stability and electrical insulating properties are paramount. chemicalbook.com Dielectric fluids are essential in high-voltage electrical apparatus such as transformers and capacitors, where they serve to prevent electrical arcing between components and to dissipate heat. atamanchemicals.com

The suitability of a liquid for this purpose is determined by several key properties, including high dielectric strength, high thermal stability, and chemical inertness. The molecular structure of this compound, featuring the stable trifluoromethyl group, contributes to these characteristics. chemimpex.com Its isomer, p-chlorobenzotrifluoride (PCBTF), is also recognized for its application as a dielectric fluid, highlighting the utility of this class of compounds in electrical applications. atamanchemicals.comatamanchemicals.com The low polarity of the molecule is another beneficial property for its function as a dielectric material. atamanchemicals.com

Below is a table of relevant physical properties for this compound:

| Property | Value |

| Molecular Formula | C7H4ClF3 |

| Molecular Weight | 180.55 g/mol |

| Boiling Point | 152 °C |

| Melting Point | -7.4 °C |

| Density | 1.379 g/mL at 25 °C |

| Flash Point | 59 °C |

| Water Solubility | <0.1 g/100 mL at 19.5 °C |

Environmental Fate, Transport, and Degradation Research

Atmospheric Fate and Transformation

Once released into the atmosphere, 2-Chlorobenzotrifluoride (B151601) is subject to several transformation processes, primarily driven by photochemical reactions.

The principal removal mechanism for this compound from the troposphere is its reaction with hydroxyl (OH) radicals. witpress.comnih.gov These highly reactive radicals initiate the oxidation of a vast number of volatile organic compounds. witpress.comnih.gov The rate at which this reaction occurs is a critical parameter for determining the compound's atmospheric lifetime. nist.gov Experimental studies using relative rate methods have been employed to determine the rate constant for the gas-phase reaction of this compound with OH radicals.

Table 1: Rate Constant for the Reaction of OH Radicals with this compound

| Parameter | Value | Conditions |

|---|

This kinetic data is fundamental to modeling the compound's behavior and persistence in the atmosphere.

The atmospheric oxidation of this compound, initiated by OH radicals, leads to the formation of various degradation products. copernicus.orgcopernicus.org The reaction typically proceeds via the addition of the OH radical to the aromatic ring, forming an unstable adduct that subsequently reacts with molecular oxygen. nih.gov This process can result in the formation of phenolic compounds. One of the identified major products from this oxidation pathway is 2-chloro-5-trifluoromethylphenol. The formation of such products is a key aspect of understanding the subsequent environmental impact of the parent compound's degradation.

The photochemical reactivity of this compound is intrinsically linked to its reaction rate with OH radicals. nist.gov Based on the experimentally determined rate constant and assuming an average global tropospheric concentration of OH radicals, the atmospheric lifetime of this compound can be estimated.

Atmospheric Lifetime Calculation:

Rate Constant (kOH): 0.60 x 10-14 cm3 molecule-1 s-1

Average OH Radical Concentration: 1.0 x 106 molecules cm-3 (B1577454)

Calculated Lifetime: Approximately 5.3 years

This relatively long lifetime suggests that this compound has the potential for long-range atmospheric transport, allowing it to be distributed far from its original source. Direct photolysis is not considered a significant degradation pathway as the compound does not absorb UV radiation in the tropospherically relevant wavelength range (>290 nm).

Aquatic Fate and Degradation

In aquatic environments, the fate of this compound is influenced by different degradation mechanisms, with photolysis playing a significant role.

Aqueous photolysis, particularly in the presence of substances that can generate hydroxyl radicals (such as hydrogen peroxide), is a potential degradation pathway for this compound in water. researchgate.netrsc.org The highly reactive OH radicals can attack the aromatic ring, leading to a cascade of reactions that break down the parent molecule. nist.gov Research has identified several intermediate and final degradation products. For instance, the detection of 3,4-dihydroxybenzoic acid suggests that the degradation process involves hydroxylation of the benzene (B151609) ring and subsequent ring cleavage. The identification of these products is crucial for assessing the ecotoxicity of the breakdown compounds.

The presence of surfactants in aquatic systems can significantly alter the rate and efficiency of the photodegradation of hydrophobic organic compounds like this compound. researchgate.net Surfactants can form micelles, which can encapsulate the pollutant, thereby increasing its apparent solubility in water and potentially enhancing its proximity to photosensitizers or reactive oxygen species. researchgate.net Studies have shown that certain surfactants can promote the photodegradation and dechlorination of chlorinated aromatic compounds. This effect is often dependent on the type and concentration of the surfactant, as micelles can either facilitate the interaction between the pollutant and the degrading species or, conversely, shield the pollutant from degradation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-trifluoromethylphenol |

| 3,4-dihydroxybenzoic acid |

Terrestrial Fate and Soil Interactions

When released to land, this compound is subject to processes that control its movement and persistence in the soil environment.

Volatilization from soil is a primary mechanism for the dissipation of this compound from the terrestrial environment. The rate of this process is governed by the compound's vapor pressure and its adsorption to soil particles. The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, is a key parameter in determining its mobility and availability for volatilization. ucanr.educhemsafetypro.com Specific experimental Koc values for this compound are not documented in the reviewed literature.

Several factors influence the rate of volatilization from soil:

Soil Properties: Soil type, organic matter content, and moisture level are critical. Volatilization is generally faster from moist soils than from dry soils, as water competes with the chemical for soil binding sites. rivm.nlresearchgate.net However, once the surface layer becomes dry, volatilization can be dramatically reduced. rivm.nl

Temperature: Higher soil and air temperatures increase the vapor pressure of the chemical, leading to a higher rate of volatilization. rivm.nl

Air Flow: Increased wind speed across the soil surface enhances the removal of vapors, steepening the concentration gradient and promoting further volatilization. rivm.nl

Anaerobic degradation occurs in soil environments depleted of oxygen, such as saturated soils or deeper subsurface layers. While specific studies on the anaerobic degradation of this compound are not available, research on other chlorinated aromatic compounds suggests that reductive dehalogenation can be a viable pathway. nih.gov This process involves the removal of chlorine atoms, which typically leads to less halogenated and often less toxic intermediates.

Studies on chlorinated benzenes have shown that higher chlorinated congeners are more readily dehalogenated under anaerobic conditions, while compounds with fewer chlorine atoms are more resistant. nih.govresearchgate.net The susceptibility of this compound to this process has not been experimentally confirmed. Research on related compounds like monochlorophenols and monochlorobenzoates indicates that the position of the chlorine atom (ortho, meta, or para) significantly influences the rate and feasibility of anaerobic degradation. nih.gov

A comprehensive search of scientific literature did not identify any field monitoring studies specifically designed to track the degradation, persistence, or transport of this compound in soil environments. Such studies are essential for understanding the real-world behavior of a chemical and validating predictions made from laboratory experiments. The lack of monitoring data means the actual persistence and mobility of this compound in various soil types and climatic conditions remain uncharacterized.

Biotransformation and Microbial Degradation

Biotransformation is the alteration of a chemical substance by living organisms, primarily microorganisms like bacteria and fungi. medcraveonline.cominteresjournals.org It is a critical pathway for the breakdown of many organic pollutants in the environment.

There is no specific research available detailing the microbial degradation or biotransformation pathways of this compound. However, studies on structurally similar compounds provide insights into potential metabolic routes. Aerobic bacteria are known to degrade chlorinated benzenes with four or fewer chlorine atoms. nih.gov The typical mechanism involves an initial attack by dioxygenase enzymes, which leads to the formation of chlorocatechols that can be further metabolized. nih.govresearchgate.net

Furthermore, research on the degradation of 2-chlorobenzoate (B514982) by a Pseudomonas species demonstrated that bacteria can metabolize ortho-chlorinated compounds, producing 2,3-dihydroxybenzoate as a metabolite. nih.gov This suggests that microbial cleavage of the ortho-positioned chlorine atom is possible. However, whether microbial communities can effectively degrade the highly stable trifluoromethyl group of this compound under environmental conditions has not been determined.

Pathways of Microbial Dehalogenation

The microbial degradation of halogenated aromatic compounds is a critical process in their environmental detoxification. For substances like this compound, microbial dehalogenation represents a key initial step in their breakdown. This process involves the removal of halogen substituents, which can occur under both aerobic and anaerobic conditions. nih.gov

Reductive dehalogenation is a significant pathway, particularly in anaerobic environments, where microorganisms use the halogenated compound as an electron acceptor. nih.govsemanticscholar.org In this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This can be a crucial step as it often reduces the toxicity of the compound and makes the resulting molecule more susceptible to further degradation. nih.gov A wide variety of bacteria have been identified that can perform reductive dehalogenation, sometimes as part of a syntrophic community where different microbial species carry out successive steps in the degradation pathway. nih.gov While some organisms catalyze this reaction, others can derive energy for growth from it, a process known as organohalide respiration. nih.govsemanticscholar.org

Formation of Chlorobenzoic Acid Intermediates

During the microbial degradation of chlorinated aromatic compounds, the transformation of functional groups often leads to the formation of acidic intermediates. In the case of this compound, a plausible metabolic pathway involves the oxidation of the trifluoromethyl (-CF3) group to a carboxyl (-COOH) group. This transformation would result in the formation of 2-chlorobenzoic acid. wikipedia.org

The formation of chlorobenzoic acids is a common theme in the breakdown of various chlorinated pollutants. For instance, the cometabolism of 4,4'-dichlorobiphenyl (B164843) by certain bacteria yields 4-chlorobenzoate (B1228818) as a primary intermediate. nih.gov Similarly, the herbicide dichlobenil (B1670455) is known to degrade into 2,6-dichlorobenzoic acid in certain soils. nih.gov These intermediates, like 2-chlorobenzoic acid, are typically more water-soluble than the parent compound and can be further metabolized by other microorganisms. wikipedia.orgchemicalbook.com The subsequent degradation of 2-chlorobenzoic acid would likely proceed through hydroxylation and ring cleavage, eventually leading to mineralization into carbon dioxide and inorganic chloride. nih.gov

Enzyme Systems Involved in Degradation (e.g., Dioxygenases)

The enzymatic breakdown of stable aromatic rings, such as that in this compound, is initiated by powerful oxidative enzymes. Dioxygenases are a key class of enzymes involved in the aerobic degradation of aromatic hydrocarbons. dtic.mil These enzymes incorporate both atoms of molecular oxygen into the substrate, typically leading to the formation of a cis-dihydrodiol. dtic.mil This step is crucial as it breaks the aromaticity of the ring, making it susceptible to subsequent enzymatic reactions and eventual cleavage.

In addition to dioxygenases, other enzyme systems play vital roles in the degradation of halogenated compounds.

| Enzyme Class | Function in Degradation |

| Monooxygenases | Incorporate one oxygen atom into the substrate, often initiating degradation by hydroxylating the aromatic ring. Flavin monooxygenases are one example. nih.gov |

| Dehalogenases | Catalyze the removal of halogen atoms. This can occur through hydrolytic, reductive, or oxidative mechanisms. nih.gov |

| Cytochrome P450 | A versatile superfamily of heme-containing monooxygenases known to metabolize a wide range of compounds, including engaging in dehalogenation reactions. nih.gov |

The specific enzymes involved in the degradation of this compound would likely be a consortium of these types, with dioxygenases or monooxygenases initiating the attack on the ring, followed by dehalogenases to remove the chlorine substituent and other enzymes to process the ring cleavage products. dtic.mil

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. For persistent organic pollutants, bioaccumulation is a significant concern as it can lead to the magnification of the chemical's concentration up the food chain (biomagnification). nih.gov

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value generally indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms. The structurally similar isomer, parachlorobenzotrifluoride (PCBTF), has a moderate potential for bioaccumulation, with a reported log Kow of 3.7. ashland.com This suggests that this compound likely shares a similar moderate bioaccumulation potential. Such compounds are considered toxic to aquatic life. ashland.comitrcweb.org

| Compound | Log Kow | Bioaccumulation Potential |

| Parachlorobenzotrifluoride (PCBTF) | 3.7 | Moderate |

Studies on various organofluorine compounds show they can be detected in different tissues of aquatic organisms. nih.govresearchgate.net The persistence and lipophilic nature of compounds like this compound mean they can be absorbed from water and diet, accumulating in organisms and potentially posing a risk to both the organisms themselves and higher trophic levels, including humans who may consume them. nih.govnd.edu

Methodological Advancements in Environmental Fate Studies

To accurately assess the environmental risk of contaminants like this compound, sophisticated analytical methods are required to track their presence and transformation at very low concentrations in complex environmental matrices such as water, soil, and biological tissues.

Time-Resolved In-Tube Solid-Phase Microextraction (TR-IT-SPME)

In-tube solid-phase microextraction (IT-SPME) is an advanced and automated sample preparation technique that combines extraction, concentration, and sample cleanup into a single, online process. nih.gov It utilizes a capillary column with an inner surface coated with a sorbent material as the extraction device. nih.gov This method is often coupled directly with high-performance liquid chromatography (HPLC), allowing for rapid and sensitive analysis. nih.gov

Key advantages of IT-SPME include:

Automation: The entire process, from sample injection to analysis, can be automated, improving reproducibility and throughput. nih.gov

Minimal Solvent Use: It is considered a green analytical technique as it significantly reduces or eliminates the need for harmful organic solvents. nih.gov

High Sensitivity: It is effective for concentrating trace-level analytes from complex samples. nih.gov

A "time-resolved" application of IT-SPME would involve collecting and analyzing samples at various time points during a degradation experiment. This approach allows researchers to precisely monitor the decay of the parent compound (this compound) and the simultaneous formation and subsequent decay of its degradation intermediates, such as 2-chlorobenzoic acid. This provides crucial kinetic data for understanding degradation rates and pathways in environmental systems.

Isotope Fractionation Studies

Compound-specific isotope analysis (CSIA) is a powerful tool for investigating the sources and degradation pathways of environmental contaminants. Isotope fractionation studies measure the change in the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of a compound as it undergoes chemical or biological transformation. nih.govuab.cat

During a degradation reaction, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C). This results in the remaining, undegraded pool of the contaminant becoming progressively "enriched" in the heavier isotope. By measuring this isotopic enrichment, scientists can:

Confirm Biodegradation: Distinguish between actual degradation and non-destructive processes like sorption or dilution. uab.cat

Elucidate Reaction Mechanisms: The magnitude of the isotope effect (known as the enrichment factor, ε) can provide insights into the specific bonds being broken during the rate-limiting step of the reaction. nih.gov

Track Contaminant Fate: Assess the extent of degradation of a contaminant plume in groundwater or soil. nih.gov

For this compound, a dual-isotope approach measuring both carbon and chlorine fractionation (Λ = Δδ¹³C / Δδ³⁷Cl) would be particularly informative, helping to pinpoint whether the initial enzymatic attack occurs at a C-H, C-C, or C-Cl bond, thereby clarifying the precise degradation mechanism at a molecular level. nih.gov

Field Studies on Spray and Dust Drift

The movement of chemical compounds through the air as droplets (spray drift) or fine solid particles (dust drift) from the point of application to non-target areas is a significant factor in environmental exposure assessment. nih.gov Field studies are essential for quantifying the extent of this drift under real-world conditions, taking into account meteorological factors, application techniques, and the chemical's physical properties.

Factors influencing spray drift include droplet size, wind speed, and the height of the application equipment from the ground. nih.govunl.edu Smaller droplets, for instance, are more susceptible to being carried by wind over longer distances. unl.edu Field studies for substances like this compound would typically involve controlled applications alongside a grid of air and deposition samplers placed at varying distances downwind to measure off-target movement.

Table 1: Illustrative Data for a Hypothetical Spray Drift Field Study As specific data for this compound is not available, this table illustrates the type of data that would be collected in a relevant field study.

| Distance Downwind (meters) | Mean Deposition (µg/m²) | Wind Speed (m/s) | Application Method |

|---|---|---|---|

| 10 | 15.2 | 3.5 | Ground Boom Sprayer |

| 25 | 7.8 | 3.5 | Ground Boom Sprayer |

| 50 | 3.1 | 3.5 | Ground Boom Sprayer |

| 100 | 0.9 | 3.5 | Ground Boom Sprayer |

| 10 | 28.5 | 6.0 | Ground Boom Sprayer |

| 25 | 14.3 | 6.0 | Ground Boom Sprayer |

| 50 | 6.7 | 6.0 | Ground Boom Sprayer |

Soil Accumulation Studies

Understanding the potential for a chemical to accumulate in soil is fundamental to assessing its long-term environmental impact and its potential for uptake by plants or leaching into groundwater. Soil accumulation studies investigate the persistence of a compound and its tendency to bind to soil particles over time.

These studies are typically conducted at field sites with a history of the chemical's application or through controlled field plots where the chemical is applied and monitored. Soil cores are collected at various depths and time intervals following application. Analysis of these samples reveals the concentration of the parent compound and its degradation products, allowing researchers to determine its persistence, mobility, and accumulation patterns in the soil profile.

As with drift studies, field research specifically detailing the soil accumulation of this compound is limited in the available scientific literature. While laboratory studies can provide estimates of soil sorption and degradation rates, field studies are crucial for validation under natural environmental conditions, which include variable weather, soil types, and microbial activity. Such research would be vital for assessing the long-term fate of this compound in terrestrial ecosystems.

Table 2: Illustrative Data for a Hypothetical Soil Accumulation Study As specific data for this compound is not available, this table illustrates the type of data that would be collected in a relevant field study.

| Time After Application (Days) | Soil Depth (cm) | Concentration (mg/kg) | Soil Type |

|---|---|---|---|

| 1 | 0-10 | 5.0 | Sandy Loam |

| 1 | 10-20 | 0.8 | Sandy Loam |

| 30 | 0-10 | 4.2 | Sandy Loam |

| 30 | 10-20 | 0.6 | Sandy Loam |

| 90 | 0-10 | 3.1 | Sandy Loam |

| 90 | 10-20 | 0.4 | Sandy Loam |

| 180 | 0-10 | 1.9 | Sandy Loam |

Toxicological Data on this compound Not Publicly Available

Detailed toxicological investigations as specified for the chemical compound this compound are not available in publicly accessible scientific literature and regulatory databases. While safety data sheets provide basic hazard classifications, such as potential for irritation and harm if swallowed, comprehensive studies detailing long-term systemic effects and specific neurotoxicity assessments for this particular isomer (also known as ortho-chlorobenzotrifluoride, CAS 88-16-4) are not documented.

In-depth research, including 13-week inhalation studies in rodents, analyses of specific organ weight changes, microscopic pathological observations, and Functional Observational Battery (FOB) assessments, has been conducted on the closely related isomer, p-Chlorobenzotrifluoride (para-chlorobenzotrifluoride, 4-chlorobenzotrifluoride (B24415), CAS 98-56-6). These extensive studies provide a toxicological profile for the para isomer but cannot be scientifically extrapolated to represent the effects of this compound.

One toxicological report noted the presence of this compound as a minor impurity (0.2%) in a study of p-chlorobenzotrifluoride, but this does not provide independent data on its specific biological interactions. ca.gov

Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the requested areas of investigation, it is not possible to provide the detailed article as outlined.

Toxicological Investigations and Biological Interactions

Neurotoxicity Assessments

Motor Activity Evaluations

Detailed studies and specific data from motor activity evaluations for 2-Chlorobenzotrifluoride (B151601) were not available in the reviewed scientific literature.

Neuropathological Examinations

Specific findings from neuropathological examinations concerning this compound were not identified in publicly available toxicological reports.

Reproductive and Developmental Toxicity Studies

Multigenerational Studies

Comprehensive multigenerational reproductive toxicity studies focusing specifically on this compound have not been detailed in the available research.

Effects on Sperm Motility and Number

Research data detailing the specific effects of this compound on sperm motility and sperm count are not available in the reviewed literature.

Alterations in Estrous Cycle

Information regarding alterations in the estrous cycle following exposure to this compound is not available in the scientific reports examined. A study by the National Toxicology Program on the isomer p-chlorobenzotrifluoride noted that females in the highest exposure group spent significantly more time in extended diestrus. nih.gov

Clinical Biochemistry and Hematology Investigations